5-Chloro-7-fluoroisoquinoline
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Overview
Description
5-Chloro-7-fluoroisoquinoline is a heterocyclic aromatic compound that belongs to the isoquinoline family. Isoquinolines are known for their nitrogen-containing heteroaromatic structure, which is fused with a benzene ring. The presence of chlorine and fluorine atoms in the 5 and 7 positions, respectively, imparts unique chemical properties to this compound. It is of significant interest in various fields, including pharmaceuticals and materials science, due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-7-fluoroisoquinoline can be achieved through several methods. One common approach involves the cyclization of a precursor bearing a pre-fluorinated benzene ring. For instance, a 2-alkynylbenzoaldoxime can react with an isocyanide in the presence of a silver triflate and bismuth triflate catalyst to form the desired isoquinoline derivative .
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions under controlled conditions. The use of efficient catalysts and optimized reaction parameters ensures high yield and purity of the final product. The process may also involve purification steps such as recrystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-7-fluoroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into tetrahydroisoquinoline derivatives, which have different biological activities.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of tetrahydroisoquinoline derivatives.
Substitution: Formation of various substituted isoquinoline derivatives.
Scientific Research Applications
5-Chloro-7-fluoroisoquinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Chloro-7-fluoroisoquinoline involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, leading to its potential use as an anticancer agent . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
- 5-Fluoroisoquinoline
- 7-Fluoroisoquinoline
- 5-Chloroisoquinoline
- 7-Chloroisoquinoline
Comparison: 5-Chloro-7-fluoroisoquinoline is unique due to the presence of both chlorine and fluorine atoms, which impart distinct electronic and steric effects. This dual substitution can enhance its biological activity and selectivity compared to compounds with only one halogen atom . For instance, the 5-fluoro derivative exhibits strong activity against certain cancer cell lines, while the 7-fluoro derivative shows specificity against different targets .
Properties
IUPAC Name |
5-chloro-7-fluoroisoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFN/c10-9-4-7(11)3-6-5-12-2-1-8(6)9/h1-5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQCZMOLZFQYURU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=CC(=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1820716-42-4 |
Source
|
Record name | 5-chloro-7-fluoroisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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